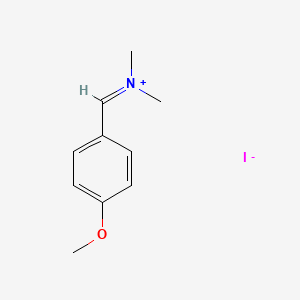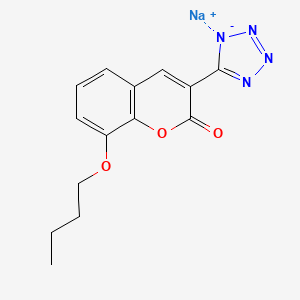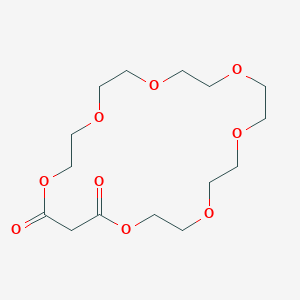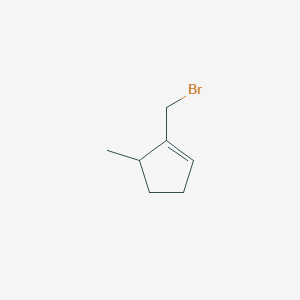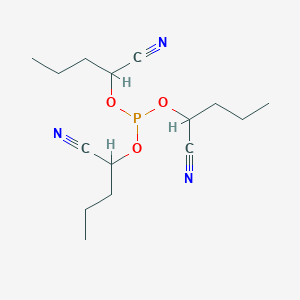
Tris(1-cyanobutyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1-cyanobutyl) phosphate: is an organophosphorus compound with the molecular formula C15H24N3O3P. It consists of three 1-cyanobutyl groups attached to a central phosphate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-cyanobutyl) phosphate typically involves the reaction of 1-cyanobutanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3C4H9CN+POCl3→(C4H9CN)3PO+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(1-cyanobutyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The cyanobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphates with higher oxidation states.
Reduction: Formation of phosphite or phosphine derivatives.
Substitution: Formation of substituted phosphates with different functional groups.
Applications De Recherche Scientifique
Chemistry: Tris(1-cyanobutyl) phosphate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds. It is also used as a flame retardant in various materials.
Biology: In biological research, this compound is used as a tool to study enzyme mechanisms and protein interactions. It can act as an inhibitor for certain enzymes, providing insights into their function.
Industry: this compound is used in the production of flame-retardant materials, plasticizers, and other industrial chemicals. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Tris(1-cyanobutyl) phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Tris(2-chloroethyl) phosphate (TCEP): A widely used flame retardant with similar properties.
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): Another flame retardant with applications in various industries.
Tris(2-butoxyethyl) phosphate (TBEP): Used as a plasticizer and flame retardant.
Uniqueness: Tris(1-cyanobutyl) phosphate is unique due to its specific structure and the presence of cyanobutyl groups. This gives it distinct chemical and physical properties compared to other similar compounds. Its applications in both research and industry highlight its versatility and importance.
Propriétés
Numéro CAS |
73972-81-3 |
|---|---|
Formule moléculaire |
C15H24N3O3P |
Poids moléculaire |
325.34 g/mol |
Nom IUPAC |
tris(1-cyanobutyl) phosphite |
InChI |
InChI=1S/C15H24N3O3P/c1-4-7-13(10-16)19-22(20-14(11-17)8-5-2)21-15(12-18)9-6-3/h13-15H,4-9H2,1-3H3 |
Clé InChI |
PPRKBJMNDAJXBM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C#N)OP(OC(CCC)C#N)OC(CCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


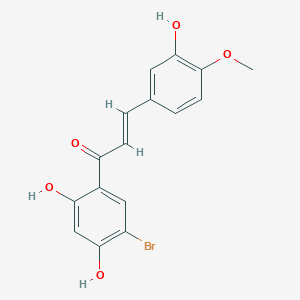

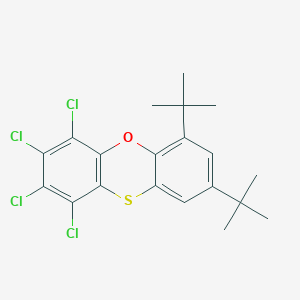




methanone](/img/structure/B14436616.png)
